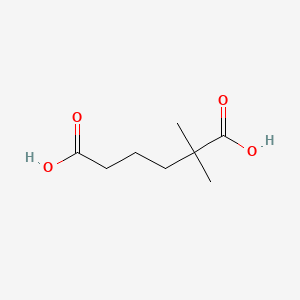

2,2-dimethylhexanedioic Acid

Description

Overview of Dicarboxylic Acids in Organic and Material Sciences

Dicarboxylic acids are a class of organic compounds characterized by the presence of two carboxylic acid functional groups (-COOH). wikipedia.orgfiveable.melongdom.org Their general molecular formula can be represented as HOOC-R-COOH, where 'R' denotes an aliphatic or aromatic group. wikipedia.org These compounds are typically colorless, crystalline solids at room temperature. wikipedia.orgatamankimya.com Their physical properties, such as melting points and solubility, are influenced by the length and nature of the carbon chain separating the two carboxyl groups. fiveable.me

In terms of chemical reactivity, dicarboxylic acids exhibit behavior similar to monocarboxylic acids. wikipedia.org The two carboxyl groups allow them to form a variety of derivatives, such as salts, esters, amides, and acid chlorides. longdom.orgontosight.ai This reactivity makes them versatile building blocks in organic synthesis for creating more complex molecules. fiveable.meontosight.ai

Dicarboxylic acids are fundamental in the field of material science, particularly in the synthesis of step-growth polymers. fiveable.me Through polycondensation reactions with diols (compounds with two hydroxyl groups), they form polyesters. longdom.orgfiveable.me Similarly, reacting dicarboxylic acids with diamines (compounds with two amino groups) yields polyamides. fiveable.mesparkl.me The properties of the resulting polymers, including mechanical strength, flexibility, and thermal stability, are directly influenced by the structure of the dicarboxylic acid monomer. fiveable.meontosight.ai Adipic acid, a linear six-carbon dicarboxylic acid, is a prominent industrial example used in the production of nylon. wikipedia.orgatamankimya.com Aromatic dicarboxylic acids, such as terephthalic acid, are crucial for producing polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org

Significance of Branched Dicarboxylic Acids in Chemical Synthesis and Polymer Applications

While linear dicarboxylic acids like adipic acid are widely used, branched-chain dicarboxylic acids offer a means to precisely tailor the properties of resulting materials. The introduction of alkyl branches along the carbon backbone disrupts the regular packing of polymer chains, which in turn affects the material's physical characteristics. sparkl.memdpi.com

The presence of branching generally leads to a decrease in the crystallinity of polymers. This reduction in regular, ordered structures can enhance properties such as flexibility and solubility. sparkl.me For instance, in the context of polyesters and polyamides, using branched dicarboxylic acid monomers can lead to polymers with lower melting points and glass transition temperatures compared to their linear counterparts. mdpi.comrsc.org This structural modification is a key strategy for developing materials with specific performance attributes, such as improved low-temperature flexibility, which is valuable for applications like plasticizers and specialty lubricants. atamankimya.comtaylorandfrancis.com

The steric hindrance provided by branched structures, such as the gem-dimethyl group in 2,2-dimethylhexanedioic acid, can also influence the reactivity of the carboxylic acid groups and the chemical resistance of the polymers derived from them. ontosight.ai The specific location and nature of the branching are critical factors that chemists utilize to fine-tune the macroscopic properties of a wide range of materials, from adhesives and coatings to high-performance engineering plastics. atamankimya.comresearchgate.net

Research Context and Current Landscape of this compound Studies

This compound, a member of the branched dicarboxylic acid family, is a subject of interest in specialized areas of chemical research. Its structure consists of a six-carbon hexanedioic acid backbone with two methyl groups attached to the second carbon atom (the α-carbon). This gem-dimethyl group significantly influences its physical properties and the characteristics of materials derived from it. ontosight.airsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₁₄O₄ | nih.gov |

| Molecular Weight | 174.19 g/mol | nih.gov |

| Canonical SMILES | CC(C)(CCCC(=O)O)C(=O)O | nih.gov |

| InChIKey | BTVZFIIHBJWMOG-UHFFFAOYSA-N | nih.gov |

Recent research has explored the impact of this compound's branched structure on the physical properties of materials at a molecular level. In molecular dynamics studies investigating the glass transition temperature (Tg) of various atmospheric organic compounds, this compound was used as a model for a branched dicarboxylic acid. rsc.orgrsc.org These studies compare its predicted Tg to that of its linear isomer, suberic acid (octanedioic acid). rsc.org

One study found that this compound has a lower predicted glass transition temperature than suberic acid. rsc.org This finding underscores how the branched architecture disrupts intermolecular forces compared to the linear structure, leading to different thermal properties. rsc.org Such research is crucial for understanding atmospheric aerosols and for the rational design of polymers where specific thermal characteristics are required. rsc.org While not as widely used as commodity chemicals like adipic acid, this compound serves as an important compound for fundamental studies on structure-property relationships in organic materials and polymers. ontosight.aigoogle.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

2,2-dimethylhexanedioic acid |

InChI |

InChI=1S/C8H14O4/c1-8(2,7(11)12)5-3-4-6(9)10/h3-5H2,1-2H3,(H,9,10)(H,11,12) |

InChI Key |

BTVZFIIHBJWMOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethylhexanedioic Acid

Established Chemical Synthesis Routes

Traditional organic chemistry provides a robust toolbox for the construction of complex molecules like 2,2-dimethylhexanedioic acid. These methods often rely on multi-step sequences that allow for precise control over the molecular architecture.

Multi-step Reaction Sequences for Branched Dicarboxylic Acid Construction

The synthesis of branched-chain dicarboxylic acids often involves building the carbon skeleton through sequential reactions followed by oxidative cleavage. A common strategy involves the use of cyclic precursors. For instance, a suitably substituted cyclohexanone (B45756) or cyclohexene (B86901) derivative can be subjected to oxidation, which cleaves the ring to form a linear dicarboxylic acid. In the case of this compound, a logical precursor would be 3,3-dimethylcyclohexanone. Oxidative cleavage of this ketone, for example, using strong oxidizing agents like nitric acid or potassium permanganate (B83412) under harsh conditions, would break the C1-C2 or C1-C6 bond, ultimately yielding the target dicarboxylic acid after workup.

Another general approach involves the Diels-Alder reaction or other cycloadditions to construct a cyclic intermediate with the desired substitution pattern, which is then oxidatively cleaved. Ozonolysis is a powerful technique for this purpose, where an alkene is cleaved to form carbonyl compounds. libretexts.org If a precursor like 1,2-dimethylcyclohexene (B155917) were used, ozonolysis with an oxidative workup (e.g., using hydrogen peroxide) would cleave the double bond to form this compound. libretexts.org

Strategic Approaches Utilizing Knoevenagel-Michael Reaction Sequences

The combination of the Knoevenagel condensation and the Michael addition reaction provides a powerful method for carbon-carbon bond formation. acs.orgnih.gov This tandem sequence can be strategically employed to build complex carbon skeletons. The Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, while the Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.govorganic-chemistry.org

A hypothetical synthetic route to this compound using this strategy could begin with a precursor already containing the gem-dimethyl group. For example, 2,2-dimethyl-4-pentenal (B1584391) could undergo a Knoevenagel condensation with a malonic acid derivative. The resulting α,β-unsaturated system could then be subjected to a Michael addition to introduce the final carbon atom required for the hexanedioic acid backbone. The terminal step would involve hydrolysis and oxidation of the functional groups to yield the two carboxylic acid moieties. This approach highlights the strategic use of classic name reactions to assemble the target structure piece by piece.

Derivatization of Malonic Acid Precursors

The malonic ester synthesis is a classic and versatile method for preparing substituted carboxylic acids. libretexts.orglibretexts.orgwikipedia.org To synthesize a 2,2-disubstituted carboxylic acid derivative, the starting material must be a malonic ester that is already appropriately substituted at the alpha-position. For the synthesis of this compound, a suitable starting material is diethyl 2,2-dimethylmalonate.

The synthesis proceeds via the alkylation of the enolate of this substituted malonic ester. libretexts.org The steps are as follows:

Enolate Formation: Diethyl 2,2-dimethylmalonate is treated with a strong base, such as sodium ethoxide, to generate the corresponding enolate.

Alkylation: The enolate nucleophile is then reacted with an alkyl halide containing the remainder of the carbon chain. A suitable electrophile for this purpose would be a 4-halobutanoate ester, such as ethyl 4-bromobutanoate. This Sₙ2 reaction forms a tetra-ester intermediate.

Hydrolysis and Decarboxylation: The resulting intermediate is subjected to acidic or basic hydrolysis, which converts all ester groups to carboxylic acids. The intermediate, a substituted malonic acid, is unstable to heat and readily undergoes decarboxylation (loss of CO₂) to yield the final this compound. jove.com

This method is highly effective because the gem-dimethyl group is installed at the beginning, preventing side reactions at that position. google.com

Electrochemical Oxidative Ring Cleavage Approaches

Electrochemical methods offer a sustainable and often milder alternative to traditional chemical oxidants for C-C bond cleavage. rsc.orgrsc.org The deconstructive functionalization of cyclic systems via electrochemical oxidation is a powerful strategy for accessing difunctionalized linear molecules. cardiff.ac.uk This approach can be applied to the synthesis of dicarboxylic acids from cyclic alcohols or ketones.

For the synthesis of this compound, a precursor such as 3,3-dimethylcyclohexanol (B1607255) could be used. The reaction mechanism would involve the anodic oxidation of the precursor. This process can generate radical cation intermediates that facilitate the cleavage of a C-C bond within the ring. nih.gov The cleavage of the C1-C2 bond in the ring, followed by further oxidation of the resulting intermediates, would form the two terminal carboxylic acid groups, yielding this compound. This method avoids the need for stoichiometric amounts of harsh chemical oxidants, making it a greener synthetic alternative. researchgate.net

Emerging Enzymatic and Biocatalytic Pathways

In response to the growing demand for sustainable chemical manufacturing, biocatalytic methods are being explored for the production of dicarboxylic acids. These approaches utilize enzymes or whole microorganisms to perform chemical transformations with high selectivity under mild conditions. rug.nl

Biocatalytic Transformations in Dicarboxylic Acid Production

The biocatalytic production of dicarboxylic acids (DCAs) from renewable feedstocks like fatty acids and alkanes is a well-established field, particularly for linear α,ω-dicarboxylic acids. nih.govfraunhofer.de The primary pathway for this transformation is ω-oxidation, which is found in various yeasts and bacteria. fraunhofer.de This multi-step enzymatic process converts a terminal methyl group of a fatty acid into a carboxylic acid group. nih.gov

| Step | Enzyme Class | Transformation |

| 1 | Cytochrome P450 Monooxygenase | R-CH₃ → R-CH₂OH (ω-hydroxylation) |

| 2 | Alcohol Dehydrogenase/Oxidase | R-CH₂OH → R-CHO (Oxidation to aldehyde) |

| 3 | Aldehyde Dehydrogenase | R-CHO → R-COOH (Oxidation to carboxylic acid) |

Engineered microorganisms, such as Candida tropicalis and Escherichia coli, have been developed to produce DCAs at high titers. nih.govacs.org Genetic modifications often involve amplifying the genes for the ω-oxidation pathway and deleting genes responsible for the competing β-oxidation (degradation) pathway, thereby channeling the metabolic flux towards the desired DCA product. nih.gov

While most research has focused on linear DCAs, the enzymatic machinery offers potential for the synthesis of branched-chain dicarboxylic acids. google.com The substrate specificity of the enzymes in the ω-oxidation pathway is a critical factor. mdpi.com Future work in enzyme engineering and directed evolution could adapt these biocatalytic systems to accept branched-chain fatty acids or alkanes as substrates, paving the way for the sustainable production of this compound and other structurally complex monomers. nih.gov

Enzymatic Approaches to Carboxylic Acid Synthesis

The pursuit of greener and more sustainable chemical manufacturing has led to a growing interest in enzymatic approaches for the synthesis of carboxylic acids, including specialty chemicals like this compound. Biocatalysis offers several advantages over traditional chemical methods, such as high selectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.gov While specific enzymatic routes for this compound are not extensively documented in publicly available literature, the synthesis can be extrapolated from established enzymatic reactions for other dicarboxylic acids.

Enzymatic synthesis of dicarboxylic acids can be broadly categorized into two main strategies: the carboxylation of a suitable precursor and the modification of a pre-existing dicarboxylic acid scaffold.

One potential enzymatic route involves the use of carboxylases . These enzymes catalyze the fixation of carbon dioxide into an organic substrate. wikipedia.orgyoutube.com For the synthesis of this compound, a hypothetical pathway could involve the carboxylation of a dimethyl-substituted C5 precursor. Several classes of carboxylases have been explored for their synthetic potential, including:

Prenylated FMN-dependent decarboxylases: These enzymes have been shown to catalyze the reversible carboxylation of electron-rich aromatic and α,β-unsaturated acid derivatives. nih.gov

Pyruvate decarboxylase (PyDC): This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme has demonstrated the ability to carboxylate acetaldehyde (B116499) to produce pyruvic acid. nih.gov

Another promising avenue is the use of lipases . While primarily known for their role in ester hydrolysis and synthesis, lipases can also be employed in the polycondensation of dicarboxylic acids and diols to form polyesters. mdpi.comresearchgate.net This versatility suggests their potential application in reactions involving dicarboxylic acids. For instance, a lipase (B570770) could potentially catalyze the hydrolysis of a diester precursor of this compound. Candida antarctica lipase B (CALB) is a particularly robust and widely used enzyme in organic synthesis. researchgate.net

Furthermore, Baeyer-Villiger monooxygenases (BVMOs) represent another class of enzymes with the potential for dicarboxylic acid synthesis. Certain BVMOs exhibit unusual regioselectivity, enabling the production of α,ω-dicarboxylic acids from keto fatty acids. chemistryviews.org This could be a viable route if a suitable dimethyl-substituted keto acid precursor can be identified or synthesized.

While the direct enzymatic synthesis of this compound remains an area for further research, the existing knowledge on the enzymatic synthesis of other dicarboxylic acids provides a strong foundation for the development of novel biocatalytic routes.

Optimization of Reaction Conditions and Process Parameters

The efficiency and viability of any synthetic process, whether in a laboratory or industrial setting, are critically dependent on the optimization of reaction conditions. This is particularly true for enzymatic syntheses, where the catalytic activity and stability of the enzyme are highly sensitive to its environment.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent is a critical parameter in enzymatic reactions as it can significantly impact enzyme activity, stability, and substrate solubility. nih.gov While aqueous buffers are the natural environment for enzymes, organic solvents are often necessary to solubilize non-polar substrates.

The use of water-miscible organic solvents can influence the stereoselectivity and chemoselectivity of enzymatic reactions. researchgate.net For instance, solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to have a stabilizing effect on some enzymes. nih.gov The selection of an appropriate organic co-solvent must consider its potential to denature the enzyme.

Deep eutectic solvents (DESs) have emerged as a green and effective alternative to traditional organic solvents. acs.org These solvents are mixtures of a hydrogen bond donor and a hydrogen bond acceptor and can offer high substrate solubility while maintaining enzyme activity.

For reactions involving poorly water-soluble substrates, biphasic systems, consisting of an aqueous phase containing the enzyme and an organic phase containing the substrate, can be employed. This setup allows for high substrate concentration while minimizing potential solvent-induced enzyme deactivation.

The following table summarizes the effects of different solvent systems on enzymatic reactions:

| Solvent System | Advantages | Disadvantages |

| Aqueous Buffer | Natural environment for enzymes, high enzyme stability. | Poor solubility for non-polar substrates. |

| Water-Miscible Organic Solvents | Can improve substrate solubility and influence selectivity. | May cause enzyme denaturation at high concentrations. |

| Biphasic Systems | High substrate loading, protects enzyme from organic solvent. | Mass transfer limitations between phases can occur. |

| Deep Eutectic Solvents (DESs) | High substrate solubility, biocompatible, and biodegradable. | Can be viscous, potentially affecting reaction rates. |

Catalyst Selection and Performance Enhancement

The choice of the biocatalyst is paramount for a successful enzymatic synthesis. For the synthesis of this compound, several enzyme classes could be considered, including carboxylases and lipases. The selection will depend on the specific reaction pathway chosen.

Once an enzyme is selected, its performance can be enhanced through several strategies:

Immobilization: Immobilizing the enzyme on a solid support can improve its stability, facilitate its separation from the reaction mixture, and enable its reuse. nih.gov Common immobilization techniques include adsorption, covalent bonding, and entrapment.

Protein Engineering: Through techniques like directed evolution and site-directed mutagenesis, the properties of an enzyme can be tailored for a specific application. This can lead to improved catalytic activity, substrate specificity, and stability under process conditions. nih.gov

Cofactor Regeneration: Many enzymatic reactions, particularly those involving oxidoreductases and some carboxylases, require expensive cofactors such as NAD(P)H or ATP. beilstein-journals.org The development of efficient in situ cofactor regeneration systems is crucial for the economic viability of these processes.

The table below provides an overview of different catalyst strategies and their benefits:

| Catalyst Strategy | Description | Key Benefits |

| Free Enzyme | The enzyme is dissolved in the reaction medium. | Simple to implement for initial screening. |

| Immobilized Enzyme | The enzyme is physically confined or localized. | Enhanced stability, reusability, and easier product purification. |

| Whole-Cell Biocatalyst | Genetically engineered microorganisms are used as catalysts. | Contains cofactor regeneration systems, can perform multi-step syntheses. |

| Protein Engineering | Modification of the enzyme's amino acid sequence. | Improved activity, selectivity, and stability. |

Temperature and Pressure Control in Industrial and Laboratory Syntheses

Temperature and pressure are fundamental physical parameters that can significantly influence the rate and equilibrium of a chemical reaction, including enzyme-catalyzed processes.

Temperature: Enzymatic reactions exhibit an optimal temperature at which the enzyme's activity is maximal. Below this temperature, the reaction rate decreases, while above it, the enzyme can undergo thermal denaturation, leading to a loss of activity. nih.gov The optimal temperature is specific to each enzyme and can be influenced by factors such as the solvent system and the presence of stabilizers. In an industrial setting, maintaining the optimal temperature is crucial for maximizing productivity and ensuring the longevity of the biocatalyst.

Pressure: The effect of pressure on enzymatic reactions is generally less pronounced than that of temperature at moderate pressures. However, at very high pressures, changes in the enzyme's conformation can occur, which may affect its activity. nih.gov For reactions involving gaseous substrates, such as CO2 in carboxylation reactions, increasing the pressure can enhance the solubility of the gas in the reaction medium, thereby increasing the reaction rate. mdpi.com For instance, carboxylation reactions using CO2 as a substrate have been successfully carried out at pressures ranging from 30 to 40 bar. mdpi.com

The precise control of both temperature and pressure is essential for achieving optimal performance, reproducibility, and scalability of enzymatic syntheses in both laboratory and industrial environments.

Reaction Mechanisms and Chemical Transformations of 2,2 Dimethylhexanedioic Acid

Fundamental Organic Reactions

The two carboxyl groups in 2,2-dimethylhexanedioic acid can undergo reactions independently, leading to a range of derivatives such as esters, amides, and acid chlorides. These reactions are fundamental to its application in the synthesis of more complex molecules and polymers.

Esterification is a key reaction for dicarboxylic acids, often serving as a pathway to producing polyesters or specialty chemical intermediates like diesters. sphinxsai.com The reaction involves treating the dicarboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester and water. jackwestin.com For this compound, reaction with a mono-alcohol (e.g., methanol) would yield a dimethyl ester, while reaction with a diol is the basis for polyester (B1180765) synthesis.

While specific kinetic data for the esterification of this compound is not extensively documented, the kinetic profiles of similar dicarboxylic acids, such as adipic acid, provide valuable insights. The esterification of dicarboxylic acids is an equilibrium-limited reaction, and factors like temperature, catalyst concentration, and the molar ratio of reactants significantly affect the reaction rate and conversion. sphinxsai.comresearchgate.net The use of an excess of the alcohol can shift the equilibrium toward the formation of the ester product. sphinxsai.com

Kinetic studies on the esterification of adipic acid with methanol (B129727) using a solid acid catalyst (Amberlyst 15) have demonstrated that the reaction rate increases with higher temperatures, catalyst loading, and alcohol-to-acid ratios. sphinxsai.com A pseudo-homogeneous model is often employed to describe the kinetics of such reactions. sphinxsai.com The activation energy for this specific reaction was determined to be 14.471 kJ/mol. sphinxsai.com

Interactive Data Table: Parameters Affecting Dicarboxylic Acid Esterification

| Parameter | Effect on Reaction Rate | Typical Conditions for Adipic Acid Esterification | Reference |

| Temperature | Increases rate and conversion | 313 K - 333 K | sphinxsai.com |

| Catalyst Loading | Increases rate | 5% - 10% (w/w) | sphinxsai.com |

| Alcohol:Acid Ratio | Increases conversion (up to an optimum) | 10:1 to 20:1 | sphinxsai.com |

| Catalyst Type | Determines reaction mechanism and efficiency | Sulfuric Acid, Amberlyst 15 | sphinxsai.comresearchgate.net |

Amidation involves the reaction of a carboxylic acid with an amine to form an amide and water. The direct conversion of carboxylic acids to amides can be challenging because amines, being basic, tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org This necessitates high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction under milder conditions. jackwestin.comlibretexts.org

The reaction of this compound with diamines is a crucial step in the synthesis of polyamides, which are important functional materials. The "cooperative effect" observed between carboxylic acids and amines, where an initial acid-base complex forms before transforming into an amide at higher temperatures, is a key mechanistic insight in these reactions. rsc.org This process can be utilized to create precursors for a variety of materials, including specialty polymers and nanoparticles. rsc.org The formation of amide bonds is a cornerstone of peptide and protein chemistry and is widely applied in materials science to produce polymers with high thermal stability and specific functionalities. mdpi.comscielo.br

The carboxyl groups of dicarboxylic acids are in a high oxidation state and are generally resistant to further oxidation. However, the aliphatic chain can be susceptible to oxidation under harsh conditions. More commonly in synthesis, dicarboxylic acids like this compound are themselves the products of oxidation reactions, for instance, from the oxidation of corresponding cyclic ketones or diols. researchgate.net

Conversely, the reduction of the carboxylic acid groups in this compound can be achieved using strong reducing agents. Carboxylic acids can be readily reduced to primary alcohols by powerful reagents such as lithium aluminum hydride (LiAlH₄). jackwestin.comlibretexts.org This reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition, effectively adding two hydride nucleophiles to the carbonyl carbon. libretexts.org The intermediate aldehyde is typically not isolated as it is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol. libretexts.org The reduction of this compound would yield 2,2-dimethyl-1,6-hexanediol, a diol that can be used as a monomer in polymerization reactions.

The chemistry of the carboxyl group is dominated by nucleophilic acyl substitution. jackwestin.commasterorganicchemistry.com In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses, expelling the hydroxyl group as a leaving group. masterorganicchemistry.com However, the hydroxyl group (-OH) is a poor leaving group, making carboxylic acids relatively unreactive toward direct substitution. libretexts.org

To enhance reactivity, the -OH group is often converted into a better leaving group. This can be achieved by:

Protonation in acidic conditions: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by weak nucleophiles like alcohols (as in Fischer esterification). libretexts.org

Conversion to an acyl halide: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a highly reactive acid chloride. libretexts.org In this process, the hydroxyl group is transformed into an acyl chlorosulfite, which is an excellent leaving group. libretexts.org The resulting 2,2-dimethylhexanedioyl chloride would be a highly reactive intermediate, readily undergoing substitution with various nucleophiles to form esters, amides, and anhydrides. longdom.org

Electrophilic substitution does not typically occur at the carboxyl moiety itself but can happen at the α-carbon under specific conditions, although the gem-dimethyl substitution in this compound precludes this possibility at the C2 position.

Polymerization Mechanisms

Dicarboxylic acids are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyamides. researchgate.net Their bifunctional nature allows them to form long polymer chains by reacting with complementary bifunctional monomers like diols or diamines. longdom.org

Polyesters are synthesized through the polycondensation of a dicarboxylic acid (or its derivative, like a dimethyl ester or diacid chloride) with a diol. nih.govresearchgate.net When this compound is used as the diacid monomer, it reacts with a diol, such as 1,4-butanediol (B3395766) or ethylene (B1197577) glycol, to form ester linkages, with the elimination of a small molecule, typically water. nih.gov

The synthesis can proceed via several pathways:

Direct Esterification: The diacid and diol are heated together, often with a catalyst such as an inorganic acid (H₃PO₄, H₂SO₄) or an organometallic compound, to drive off water and form the polymer. nih.govresearchgate.net High temperatures and vacuum are often required to remove water and achieve high molecular weights. nih.gov

Transesterification: This route involves the reaction of a dimethyl ester of the diacid (e.g., dimethyl 2,2-dimethylhexanedioate) with a diol. researchgate.net This reaction eliminates methanol and is often preferred for achieving high molecular weight polymers under more controlled conditions. mdpi.com Catalysts like titanium tetrabutoxide or tin(II) 2-ethylhexanoate (B8288628) are commonly used. researchgate.net

Solution Polycondensation: This method involves reacting a highly reactive diacid derivative, such as the diacid chloride, with a diol in a solvent at lower temperatures. scielo.brkpi.ua This can yield high molecular weight polymers under mild conditions. kpi.ua

The incorporation of the this compound moiety into a polyester backbone would be expected to influence the polymer's physical properties. The gem-dimethyl group can disrupt chain packing and reduce crystallinity, potentially leading to polymers with lower melting points, increased solubility, and greater flexibility compared to polyesters made from its linear analog, adipic acid.

Interactive Data Table: Common Polycondensation Methods for Polyester Synthesis

| Method | Monomers | Byproduct | Typical Catalysts | Conditions | Reference |

| Direct Esterification | Dicarboxylic Acid + Diol | Water | H₂SO₄, H₃PO₄ | High Temperature, Vacuum | nih.govresearchgate.net |

| Transesterification | Diester + Diol | Alcohol (e.g., Methanol) | Tin(II) 2-ethylhexanoate, Titanium tetrabutoxide | High Temperature | researchgate.net |

| Solution Polycondensation | Diacid Chloride + Diol | HCl | (Often none, or base to scavenge HCl) | Low Temperature, in Solvent | scielo.brkpi.ua |

Derivatization Strategies and Functional Group Interconversions

The chemical reactivity of this compound is primarily centered around its two carboxyl groups and the aliphatic carbon chain. These sites offer opportunities for various derivatization and functional group interconversion reactions.

The carboxyl groups of this compound can be modified through several reactions to create a range of derivatives with tailored properties. One of the most common modifications is esterification.

Esterification:

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. libretexts.org This reaction is reversible and is typically driven to completion by removing the water formed during the reaction. For dicarboxylic acids like this compound, esterification can be controlled to produce either a monoester or a diester, depending on the reaction conditions and stoichiometry of the reactants. rsc.org The synthesis of polyesters, for example, involves the polycondensation of a dicarboxylic acid with a diol. libretexts.orgncl.res.in While specific examples with this compound are not prevalent in the search results, the general methodology for polyester synthesis would be applicable. libretexts.org For instance, the reaction of this compound with a diol like ethylene glycol would yield a polyester. chemrxiv.orgnih.gov

The esterification of dicarboxylic acids can be catalyzed by various acids, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netresearchgate.net The choice of catalyst and reaction conditions can influence the rate and selectivity of the esterification process.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alcohol (e.g., Methanol, Ethanol) | Ester | Esterification |

| This compound | Diol (e.g., Ethylene glycol) | Polyester | Polycondensation |

The selective functionalization of the C-H bonds in the branched carbon chain of this compound presents a significant synthetic challenge due to the inert nature of these bonds. However, advances in catalysis have opened up possibilities for such transformations.

Halogenation:

While the direct halogenation of the aliphatic chain of this compound is not specifically described in the provided results, general methods for the halogenation of aromatic compounds using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst have been reported. rsc.org Selective halogenation of aromatics can also be achieved using systems like dimethyldioxirane (B1199080) and halogen ions. epo.org Applying such methods to an aliphatic dicarboxylic acid would require careful optimization to achieve selectivity at a specific carbon atom.

The presence of the gem-dimethyl group at the 2-position could sterically hinder reactions at the adjacent methylene (B1212753) group (C3), potentially directing functionalization to other positions on the carbon chain under specific reaction conditions. However, without experimental data, this remains a theoretical consideration.

Further research would be necessary to explore and develop selective functionalization methods for the branched carbon chain of this compound, which could lead to the synthesis of novel derivatives with unique properties and applications.

Advanced Applications and Material Science Contributions of 2,2 Dimethylhexanedioic Acid

Polymer Chemistry and Engineering

The incorporation of 2,2-dimethylhexanedioic acid into polymer chains offers a strategic approach to engineering materials with tailored functionalities. The presence of the gem-dimethyl group introduces steric hindrance and alters the conformational flexibility of the polymer backbone, leading to notable changes in thermal and mechanical properties.

Application as a Monomer in Advanced Polymer Systems

This compound serves as a specialty monomer in the synthesis of various advanced polymer systems, primarily polyesters and polyamides. Through polycondensation reactions with diols and diamines, this diacid can be integrated into polymer backbones, disrupting the regularity that might be found in polymers derived from its linear analogue, adipic acid. This structural modification is a key factor in designing polymers with specific performance attributes.

The synthesis of these polymers typically follows established polycondensation methodologies, such as melt or solution polymerization. The choice of co-monomer (diol or diamine) and polymerization conditions allows for the fine-tuning of the final polymer's molecular weight and properties.

Tailoring Polymer Architecture and Performance through this compound Incorporation

The introduction of the 2,2-dimethyl moiety into a polymer chain has a profound impact on its architecture and, consequently, its performance. The bulky gem-dimethyl group restricts the rotational freedom of the adjacent methylene (B1212753) groups, leading to a more rigid polymer backbone in that segment. This rigidity can influence several key polymer characteristics:

Thermal Properties: The presence of the dimethyl groups can increase the glass transition temperature (Tg) of the resulting polymer compared to its unsubstituted counterpart. This is attributed to the reduced chain mobility.

Crystallinity: The disruption of chain packing caused by the bulky side groups can lead to a decrease in the degree of crystallinity. This can result in polymers with increased transparency and, in some cases, improved flexibility.

Solubility: The less regular polymer structure can enhance solubility in common organic solvents, which is advantageous for processing and characterization.

These effects allow for the rational design of polymers for specific applications where a balance of thermal stability, mechanical strength, and processability is required.

Structure-Property Relationships in this compound-Derived Polymers

The correlation between the molecular structure of this compound-derived polymers and their macroscopic properties is a critical area of study. The "gem-dimethyl effect" is a well-documented phenomenon that can influence the thermodynamics and kinetics of polymerization, as well as the properties of the resulting polymer.

For instance, in polyesters, the introduction of this compound can lead to materials with a higher resistance to thermal degradation. The steric hindrance provided by the dimethyl groups can protect the ester linkages from hydrolytic or thermal cleavage.

| Property | Influence of this compound Incorporation | Rationale |

| Glass Transition Temperature (Tg) | Generally Increases | Reduced chain mobility due to steric hindrance of the gem-dimethyl group. |

| Crystallinity | Generally Decreases | Disruption of regular chain packing by the bulky side groups. |

| Thermal Stability | Potentially Increases | Steric protection of functional groups in the polymer backbone. |

| Solubility | Generally Increases | Reduced crystallinity and intermolecular forces. |

This table provides a generalized overview of the expected impact of incorporating this compound into a polymer chain. Actual properties will depend on the specific co-monomer and polymer architecture.

Supramolecular Chemistry and Self-Assembly

Beyond its role in covalent polymer chains, this compound can participate in the formation of non-covalent supramolecular structures. The carboxylic acid functional groups are capable of forming strong hydrogen bonds, which are fundamental to the self-assembly of complex architectures.

Formation of Hydrogen-Bonded Networks in Coordination Complexes

The interplay between coordination bonds and hydrogen bonds can lead to the formation of one-, two-, or three-dimensional networks with potential applications in areas such as catalysis, gas storage, and molecular recognition.

Influence on Crystallization Behavior in Polymer Systems

The presence of this compound units within a polymer can significantly influence its crystallization behavior. The bulky nature of the gem-dimethyl group can act as a "defect" in the polymer chain, hindering the ordered arrangement required for crystallization. This can lead to a slower crystallization rate and the formation of smaller, less perfect crystalline domains.

Role as a Chemical Intermediate and Building Block in Complex Organic Syntheses

This compound serves as a versatile chemical intermediate and a fundamental building block in a variety of complex organic syntheses. Its bifunctional nature, characterized by the presence of two carboxylic acid groups, allows it to react with a wide range of other molecules to form larger, more complex structures. The dimethyl substitution at the alpha-position introduces unique steric and electronic properties that can influence the reactivity and the characteristics of the resulting products.

The primary role of this compound as a chemical intermediate lies in its ability to undergo condensation polymerization. In these reactions, the dicarboxylic acid monomers react with difunctional molecules, such as diols or diamines, to form long polymer chains. This process is fundamental to the synthesis of various commercially important materials.

One of the key applications of dicarboxylic acids like this compound is in the synthesis of polyesters . When reacted with diols, the carboxylic acid groups form ester linkages, resulting in a polyester (B1180765). The general reaction can be represented as follows:

n HOOC-(CH₂)₂-C(CH₃)₂-(CH₂)₂-COOH + n HO-R-OH → [-OC-(CH₂)₂-C(CH₃)₂-(CH₂)₂-COO-R-O-]n + 2n H₂O

The properties of the resulting polyester are influenced by the structure of both the dicarboxylic acid and the diol. The presence of the gem-dimethyl group in this compound can impart specific characteristics to the polymer, such as increased thermal stability and altered mechanical properties, when compared to polyesters synthesized from linear dicarboxylic acids.

Similarly, this compound can be used as a monomer for the synthesis of polyamides . In this case, the dicarboxylic acid reacts with a diamine to form amide linkages. The general reaction is:

n HOOC-(CH₂)₂-C(CH₃)₂-(CH₂)₂-COOH + n H₂N-R-NH₂ → [-OC-(CH₂)₂-C(CH₃)₂-(CH₂)₂-CONH-R-NH-]n + 2n H₂O

Polyamides are known for their high strength and durability, and the incorporation of a dimethyl-substituted monomer can modify these properties, potentially leading to materials with unique performance characteristics.

Beyond polymerization, the carboxylic acid functional groups of this compound can be converted into other functional groups, further expanding its utility as a chemical intermediate. For example, the carboxylic acids can be reduced to alcohols, esterified to form diesters, or converted to acyl chlorides. These derivatives can then serve as building blocks for the synthesis of a wide array of more complex molecules, including:

Plasticizers: Diesters derived from this compound can be used as plasticizers to increase the flexibility and durability of polymers like polyvinyl chloride (PVC).

Lubricants: Esters of this compound with longer-chain alcohols can be formulated into synthetic lubricants with specific viscosity and thermal stability properties.

Fine Chemicals: The unique structure of this compound makes it a potential precursor for the synthesis of specialty and fine chemicals, where the dimethyl-substituted backbone is a key structural feature.

The following table summarizes the role of this compound as a building block in the synthesis of various classes of compounds.

| Class of Compound | Reactant | Type of Linkage/Reaction | Resulting Product |

| Polyesters | Diols | Esterification | Long-chain polymers with ester linkages |

| Polyamides | Diamines | Amidation | Long-chain polymers with amide linkages |

| Diesters | Alcohols | Esterification | Plasticizers, Lubricants |

| Diols | Reducing Agents | Reduction | Polyols for further synthesis |

| Acyl Halides | Halogenating Agents | Halogenation | Reactive intermediates for synthesis |

While the general reactivity of dicarboxylic acids is well-established, detailed research findings specifically on the complex organic syntheses involving this compound are not as prevalent in publicly available literature as for more common diacids like adipic acid. However, based on the fundamental principles of organic chemistry, its role as a versatile intermediate and building block is clear, offering opportunities for the development of new materials and molecules with tailored properties.

Biochemical Roles and Metabolic Pathway Investigations of 2,2 Dimethylhexanedioic Acid

Endogenous Occurrence and Metabolomic Profiling

The presence and identification of 2,2-dimethylhexanedioic acid in biological systems are subjects of ongoing metabolomic investigation. While not as commonly profiled as other dicarboxylic acids, its detection hinges on sophisticated analytical techniques capable of resolving complex biological mixtures and distinguishing between structurally similar molecules.

Detection and Identification in Biological Matrices

The detection of dicarboxylic acids, including dimethylated forms, in human biological matrices such as urine and plasma is well-established in the field of metabolomics. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical tool for the profiling of urinary organic acids. This technique allows for the separation and identification of a wide array of metabolic intermediates, including those involved in fatty acid oxidation. While specific, routine detection of endogenous this compound is not widely reported in general metabolic screens, the analytical frameworks in place are capable of identifying such compounds.

Metabolomic studies focusing on dicarboxylic aciduria, a condition characterized by the abnormal excretion of dicarboxylic acids, frequently employ GC-MS to analyze urinary organic acid profiles. These analyses are crucial for diagnosing various inborn errors of metabolism, particularly those affecting fatty acid β-oxidation. The presence of unusual dicarboxylic acids in these profiles can be indicative of specific enzymatic defects.

Table 1: Analytical Methods for Dicarboxylic Acid Detection

| Analytical Technique | Sample Matrix | Target Analytes | Relevance |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine, Plasma | Organic Acids, Dicarboxylic Acids | Primary method for profiling metabolic disorders involving fatty acid oxidation. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Plasma, Urine | Acylcarnitines, Fatty Acids | Complements GC-MS for a comprehensive metabolic picture. |

Resolution of Isomer Identification in Metabolite Analysis

A significant challenge in the analysis of dimethylhexanedioic acid is the differentiation between its various structural isomers, such as 2,2-, 2,5-, and 3,3-dimethylhexanedioic acid. These isomers possess the same molecular weight and can exhibit similar chromatographic behavior, making their individual identification complex.

Advanced chromatographic techniques are essential for the separation of such isomers. Methods like pH-zone-refining counter-current chromatography have been successfully employed for the preparative separation of isomeric dicarboxylic acids. For analytical purposes, high-resolution capillary gas chromatography columns with specific stationary phases can achieve separation of closely related isomers.

Mass spectrometry plays a crucial role in distinguishing between isomers by analyzing their fragmentation patterns. Upon ionization, isomers can produce unique fragment ions that allow for their differentiation, even if they co-elute chromatographically. Careful analysis of the mass spectra is therefore critical for the unambiguous identification of this compound in a complex biological sample.

Involvement in Metabolic Pathways

While this compound is not a central intermediate in mainstream fatty acid metabolism, its presence can signify the activation of alternative oxidative pathways, particularly under conditions of metabolic stress or enzymatic dysfunction.

Substrate or Intermediate in Fatty Acid Metabolism and Biosynthesis

Current scientific literature does not extensively document this compound as a direct substrate or intermediate in the primary pathways of fatty acid biosynthesis or mitochondrial β-oxidation. The gem-dimethyl group at the α-carbon (C2) position presents a steric hindrance that is expected to prevent the enzymes of the β-oxidation spiral from acting on this substrate.

Interaction with Enzymatic Systems in Cellular Processes

The structural characteristics of this compound, specifically the dimethyl substitution at the alpha-carbon, suggest a limited interaction with the enzymatic machinery of conventional fatty acid metabolism. Enzymes involved in β-oxidation typically require an unsubstituted α-carbon to facilitate the necessary dehydrogenation and thiolytic cleavage steps.

However, the metabolism of this compound would necessitate the involvement of other enzymatic systems, likely those of the ω-oxidation pathway located in the endoplasmic reticulum. These enzymes, including cytochrome P450 monooxygenases, alcohol dehydrogenase, and aldehyde dehydrogenase, are responsible for oxidizing the terminal methyl group of fatty acids.

Role in Subsidiary Oxidation Pathways of Fatty Acids when Beta-Oxidation is Hindered

The most significant biochemical role of this compound appears to be as a product of subsidiary fatty acid oxidation pathways that become active when mitochondrial β-oxidation is impaired. This impairment can be due to genetic defects in β-oxidation enzymes or substrate overload.

When β-oxidation is blocked, the metabolism of fatty acids can be rerouted to the ω-oxidation pathway in the endoplasmic reticulum. This pathway initiates the oxidation of the terminal methyl (ω) carbon of a fatty acid, leading to the formation of a dicarboxylic acid.

Experimental evidence has shown that long-chain fatty acids with a 2,2-dimethyl substitution, such as 2,2-dimethylstearic acid, are metabolized via ω-oxidation. This process involves the initial oxidation of the ω-carbon, followed by successive rounds of β-oxidation from the ω-end, ultimately leading to the formation of shorter-chain dicarboxylic acids, including 2,2-dimethyladipic acid and 2,2-dimethylsuccinic acid. By analogy, it is highly probable that this compound is an intermediate in the degradation of a longer-chain 2,2-dimethyl fatty acid that has undergone ω-oxidation.

This alternative pathway serves as a detoxification mechanism, converting potentially harmful, branched-chain fatty acids into water-soluble dicarboxylic acids that can be more readily excreted in the urine. In conditions such as inherited disorders of β-oxidation, the analysis of urinary dicarboxylic acids, including potentially this compound, can serve as a diagnostic marker.

Table 2: Key Enzymes in Omega-Oxidation

| Enzyme | Location | Function |

|---|---|---|

| Cytochrome P450 monooxygenases (CYP4 family) | Endoplasmic Reticulum | Hydroxylation of the terminal methyl group. |

| Alcohol Dehydrogenase | Endoplasmic Reticulum | Oxidation of the ω-hydroxyl group to an aldehyde. |

| Aldehyde Dehydrogenase | Endoplasmic Reticulum | Oxidation of the ω-aldehyde group to a carboxylic acid. |

Implications for Biological Systems Research

Influence on Microbial Quorum Sensing (related to 2,2-dimethyladipic acid)

Direct research into the effects of this compound on microbial quorum sensing (QS) is not extensively documented in current literature. However, the study of structurally similar dicarboxylic acids, such as 2,2-dimethyladipic acid, provides significant implications for understanding its potential role in modulating this bacterial communication system. Quorum sensing is a cell-to-cell signaling mechanism that allows bacteria to coordinate gene expression based on population density, regulating processes like biofilm formation and virulence factor production. frontiersin.orgresearchgate.netmdpi.com The interruption of QS pathways is a promising strategy for controlling bacterial pathogenesis without exerting selective pressure that leads to antibiotic resistance. frontiersin.orgresearchgate.net

Investigations into various dicarboxylic acids have revealed their potential as quorum sensing inhibitors (QSIs). frontiersin.orgresearchgate.net For instance, certain dicarboxylic acid compounds have been shown to interfere with QS systems in pathogenic bacteria like Pseudomonas aeruginosa. frontiersin.org This bacterium is a model organism for studying QS, as its virulence is heavily regulated by complex QS circuits. mdpi.comfrontiersin.org

The relevance for this compound can be inferred from the general activity of dicarboxylic acids and related molecules as QSIs. These molecules can disrupt QS by inhibiting the synthesis of signaling molecules, blocking signal reception, or degrading the signals themselves. mdpi.com Research on compounds like 1H-pyrrole-2,5-dicarboxylic acid has demonstrated a significant reduction in QS-related virulence factors, such as pyocyanin (B1662382) and rhamnolipid production, and the inhibition of biofilm formation in P. aeruginosa. researchgate.net

The structural characteristics of this compound—a six-carbon dicarboxylic acid with methyl groups at the C2 position—suggest it could interact with bacterial QS receptor proteins. The binding of QSIs to these receptors can prevent the native signaling molecules (autoinducers) from activating the downstream genetic pathways that control virulence. mdpi.com The potential for this compound to act as a QSI is therefore a key area for future research, with the findings on related adipic acid derivatives providing a foundational hypothesis for its activity.

Further studies are warranted to directly assess the efficacy of this compound in attenuating QS-mediated phenotypes. Such research would likely involve screening its activity against reporter strains, quantifying its impact on virulence factor production, and examining its ability to inhibit biofilm formation in clinically relevant pathogens.

Table 1: Research Findings on Dicarboxylic Acids and Related Compounds as Quorum Sensing Inhibitors

| Compound Class | Example Compound | Target Organism | Observed Effects |

| Dicarboxylic Acid | 1H-pyrrole-2,5-dicarboxylic acid | Pseudomonas aeruginosa | Reduction of pyocyanin and rhamnolipid production; Inhibition of biofilm formation; Downregulation of QS-related genes. researchgate.net |

| Fatty Acid | Decanoic Acid | Campylobacter jejuni | Inhibition of Autoinducer-2 (AI-2) activity. nih.gov |

| Flavonoid | Catechin | Pseudomonas aeruginosa | Reduction of pyocyanin production. mdpi.com |

| Phenolic Derivative | GM-50 | Pseudomonas aeruginosa | Inhibition of AHL-regulated genes; Reduction of rhamnolipids, pyocyanin, and elastase secretion. frontiersin.org |

Analytical Methodologies for Characterization and Quantification of 2,2 Dimethylhexanedioic Acid

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of 2,2-dimethylhexanedioic acid, enabling its separation from impurities, reaction byproducts, or complex sample matrices. The choice of technique is dictated by the analyte's volatility, the complexity of the sample, and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its two polar carboxylic acid functional groups, this compound is non-volatile and thermally labile, making it unsuitable for direct analysis by gas chromatography. To overcome this, a chemical derivatization step is necessary to convert the acid into a more volatile and thermally stable form. science.govresearchgate.net This process typically involves the esterification of the carboxyl groups.

The most common derivatization methods include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. nih.govsigmaaldrich.com

Esterification: Conversion to methyl esters or other alkyl esters using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst. gcms.cz

Once derivatized, the resulting volatile compound can be effectively separated and analyzed by GC-MS. The separation is typically achieved on a capillary column, often with a non-polar stationary phase. The mass spectrometer serves as a highly sensitive and specific detector, providing a mass spectrum that offers information about the molecular weight of the derivative and a unique fragmentation pattern that serves as a chemical fingerprint for identification. csu.edu.au

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS; Methanolic HCl |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp ~70°C, ramped to ~300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) is an exceptionally powerful technique for analyzing this compound in complex mixtures, such as biological fluids or environmental samples, without the need for derivatization. lipidmaps.orgrsc.org The high selectivity and sensitivity of LC-MS allow for the detection and quantification of the acid at very low concentrations. semanticscholar.org

Reversed-phase (RP) chromatography is the most common separation mode. A C18 stationary phase is typically used to separate the compound from other matrix components based on hydrophobicity. lipidmaps.orgresearchgate.net The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing a small amount of acid like formic acid to aid ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com

Electrospray ionization (ESI) is the preferred ionization method for this type of analysis, as it is a soft ionization technique that minimizes fragmentation and typically produces an abundant ion corresponding to the intact molecule. For a dicarboxylic acid, analysis in negative ion mode is highly effective, detecting the deprotonated molecule [M-H]⁻. lipidmaps.orgresearchgate.net The use of tandem mass spectrometry (MS/MS) further enhances specificity by selecting the parent ion, fragmenting it, and monitoring specific product ions. lipidmaps.org

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-Phase C18, e.g., 2.1 x 100 mm, <3 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution | Gradient elution |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative Ion Mode |

| Monitored Ion | [M-H]⁻ (m/z 173.1) |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and reliable method for determining the purity of this compound and for its quantitative analysis in less complex samples. sielc.commdpi.com This technique is widely used in quality control settings.

The separation principles are similar to those in LC-MS, with reversed-phase chromatography on a C18 column being the standard approach. sielc.comoiccpress.com The mobile phase is typically a buffered aqueous solution mixed with an organic modifier. The carboxylic acid functional groups exhibit UV absorbance at low wavelengths, typically around 210 nm, allowing for detection. mdpi.com For accurate quantification, a calibration curve is generated by analyzing a series of standards of known concentrations. The method's performance is established through validation procedures that assess its linearity, precision, accuracy, and specificity. pensoft.netnih.gov

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-Phase C18, e.g., 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Phosphate Buffer (pH ~2.5-3) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at ~210 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Quantification | External standard calibration |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the definitive confirmation of the molecular structure of this compound. These techniques probe the molecular framework and provide detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) experiments provides a complete picture of the molecular architecture.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the symmetric this compound, the spectrum is expected to be relatively simple.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1, C6 (COOH) | ~12 (broad singlet, 2H) | ~180 |

| C2 (C(CH₃)₂) | - | ~45 |

| C3 (CH₂) | ~1.6 (triplet, 2H) | ~35 |

| C4 (CH₂) | ~1.5 (multiplet, 2H) | ~25 |

| C5 (CH₂) | ~2.3 (triplet, 2H) | ~40 |

| C2-CH₃ | ~1.2 (singlet, 6H) | ~25 |

Mass Spectrometry Fragmentation Analysis (e.g., Collision-Induced Dissociation, CI-MS)

Mass spectrometry not only provides the molecular weight of a compound but also offers structural clues through the analysis of its fragmentation patterns. When a molecule is ionized in a mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the original structure.

In GC-MS, using hard ionization techniques like Electron Ionization (EI), the molecule undergoes extensive fragmentation. For carboxylic acids, characteristic losses include hydroxyl radicals (M-17) and the entire carboxyl group (M-45). libretexts.org The gem-dimethyl group at the C2 position is expected to heavily influence the fragmentation, potentially leading to a prominent peak corresponding to a stable tertiary carbocation.

In tandem MS (MS/MS) techniques, such as those used with LC-MS, Collision-Induced Dissociation (CID) is employed. wikipedia.org In this process, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and fragmented by colliding it with a neutral gas. rsc.org The resulting product ions are then analyzed. For dicarboxylic acids in negative mode, common CID fragmentations include the neutral loss of water (H₂O) and carbon dioxide (CO₂). lipidmaps.org Analysis of these fragmentation pathways provides confirmatory structural evidence.

| Method | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Structure |

|---|---|---|---|

| LC-MS/MS (ESI-) | 173.1 [M-H]⁻ | 155.1 | [M-H-H₂O]⁻ |

| LC-MS/MS (ESI-) | 173.1 [M-H]⁻ | 129.1 | [M-H-CO₂]⁻ |

| GC-MS (EI+) of di-TMS ester | 318.2 [M]⁺ | 303.2 | [M-CH₃]⁺ |

| GC-MS (EI+) of di-TMS ester | 318.2 [M]⁺ | 229.1 | [M-COOTMS]⁺ |

Hyphenated Analytical Techniques in Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer powerful capabilities for the analysis of complex mixtures. chromatographytoday.comspringernature.com These integrated approaches provide a higher degree of specificity and sensitivity, enabling both the separation and the detailed structural identification of individual components within a single analytical run. chemijournal.com

LC-NMR and GC-IR for Enhanced Structural Insights

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the high-resolution separation power of High-Performance Liquid Chromatography (HPLC) with the unparalleled structure elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.org This technique is exceptionally useful for distinguishing between isomers, which often have very similar retention times in chromatography. mdpi.com For a sample containing various isomers of dimethylhexanedioic acid, LC could separate them, and the flow could be directed to an NMR spectrometer. In a "stop-flow" mode, the elution is paused when a peak of interest (e.g., this compound) reaches the NMR flow cell, allowing for the acquisition of detailed one- and two-dimensional NMR spectra (¹H, ¹³C, COSY). semanticscholar.orgmdpi.com This provides unambiguous structural confirmation, which is often impossible with mass spectrometry alone, especially for isomers. mdpi.com

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another valuable hyphenated technique. It pairs the separation of volatile compounds by Gas Chromatography (GC) with identification by Infrared (IR) spectroscopy. chemijournal.com For this compound to be analyzed by GC, it would typically first be derivatized (e.g., esterified) to increase its volatility. As the derivatized analyte elutes from the GC column, it passes through a "light pipe" in the IR spectrometer, and a vapor-phase IR spectrum is recorded. This spectrum, with characteristic absorption bands for functional groups (e.g., C=O stretch in the ester, C-H bends), serves as a molecular fingerprint for identification.

Table 2: Comparison of LC-NMR and GC-IR for Structural Analysis

| Feature | LC-NMR | GC-IR |

|---|---|---|

| Principle | Combines HPLC separation with NMR detection. semanticscholar.org | Combines GC separation with IR detection. chemijournal.com |

| Sample State | Analyte is in the liquid phase (dissolved in a mobile phase). | Analyte must be volatile or be made volatile through derivatization (vapor phase). chemijournal.com |

| Structural Information | Provides detailed atomic-level connectivity and stereochemistry through various NMR experiments. mdpi.com | Provides functional group information based on vibrational frequencies. |

| Strengths | Excellent for non-volatile compounds and definitive isomer differentiation. mdpi.com | High sensitivity and provides a unique "fingerprint" spectrum for compound identification. |

| Application to this compound | Direct analysis without derivatization; powerful for distinguishing from isomers like 2,5-dimethylhexanedioic acid. | Requires derivatization; provides confirmation of functional groups present in the derivative. |

Data Interpretation and Resolution of Isomeric Contradictions in Complex Samples

A primary challenge in analyzing complex samples is the presence of isomers, which have the same molecular formula and mass but different structural arrangements. This makes their differentiation by mass spectrometry alone difficult. Hyphenated techniques are essential for resolving these ambiguities.

For dicarboxylic acids, isomers like this compound and 2,5-dimethylhexanedioic acid would produce identical molecular ions in a mass spectrometer. However, their fragmentation patterns in tandem mass spectrometry (MS/MS) might differ, offering a route for differentiation. A method developed for distinguishing the dicarboxylic acid isomers methylmalonic acid and succinic acid using LC-MS/MS exploited their different fragmentation patterns for specific quantification. nih.gov A similar approach could be applied to resolve isomers of dimethylhexanedioic acid.

LC-NMR is particularly definitive in resolving isomeric contradictions. mdpi.com The ¹H and ¹³C NMR spectra are exquisitely sensitive to the local chemical environment of each nucleus. The ¹H NMR spectrum of this compound would show a characteristic singlet for the two methyl groups attached to the same carbon (C2), whereas the spectrum for 2,5-dimethylhexanedioic acid would show a doublet for its methyl groups. Similarly, the ¹³C NMR spectrum would show a unique set of chemical shifts for each distinct carbon atom in the molecule, providing a clear and unambiguous structural signature. By coupling this specificity with chromatographic separation, each isomer in a complex mixture can be individually isolated and identified with high confidence. semanticscholar.orgmdpi.com

The interpretation of data from these hyphenated techniques involves integrating the separation data (retention time) with the spectroscopic data (NMR shifts, MS fragmentation patterns, or IR absorption bands). This combination allows for the positive identification of this compound and its differentiation from other closely related compounds and isomers in a complex matrix. chromatographytoday.com

Theoretical and Computational Studies on 2,2 Dimethylhexanedioic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity and spectroscopic properties. For 2,2-dimethylhexanedioic acid, these calculations would typically be performed using Density Functional Theory (DFT) methods, which offer a good balance between accuracy and computational cost.

Molecular Orbital Theory and Prediction of Reactivity

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com

For this compound, the HOMO is expected to be localized around the oxygen atoms of the carboxyl groups due to the presence of lone pairs, while the LUMO would likely be centered on the antibonding π* orbitals of the carbonyl groups. The presence of the electron-donating dimethyl groups at the α-position would be expected to raise the HOMO energy level slightly compared to unsubstituted hexanedioic acid, potentially leading to a smaller HOMO-LUMO gap and thus increased reactivity in certain reactions.

Table 1: Predicted Molecular Orbital Properties of this compound (Note: These are hypothetical values for illustrative purposes, based on typical values for similar organic acids.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

The electrostatic potential map of this compound would show regions of negative potential around the carboxylic oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, the acidic protons of the carboxyl groups would be regions of positive potential, making them prone to nucleophilic attack.

Spectroscopic Property Simulations and Validation

Computational methods can simulate various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR), which can then be compared with experimental data for validation.

Simulated IR spectra, typically calculated using DFT, can predict the vibrational frequencies of different functional groups. For this compound, characteristic peaks would include a broad O-H stretch from the carboxylic acid groups around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700-1725 cm⁻¹, and various C-H stretching and bending vibrations.

Similarly, NMR chemical shifts can be predicted computationally. The ¹H-NMR spectrum would show characteristic signals for the carboxylic acid protons, the methylene (B1212753) protons of the hexanedioic acid backbone, and the methyl protons. The ¹³C-NMR spectrum would provide information about the carbon skeleton, with distinct signals for the carbonyl carbons, the quaternary α-carbons, and the various methylene and methyl carbons. Public databases contain experimental spectra for this compound which can be used for such validation. chemicalbook.comnih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Note: Predicted values are illustrative and would require specific calculations to be determined accurately.)

| Spectroscopic Data | Predicted Value | Experimental Value (from public databases) |

| IR: C=O stretch (cm⁻¹) | ~1710 | Available in databases nih.gov |

| ¹H-NMR: -COOH (ppm) | ~12.0 | Available in databases chemicalbook.com |

| ¹³C-NMR: C=O (ppm) | ~180 | Available in databases nih.gov |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and intermolecular interactions.

Investigation of Conformational Landscape and Flexibility

The carbon backbone of this compound possesses significant conformational flexibility due to the rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The presence of the gem-dimethyl group at the C2 position introduces steric hindrance that will significantly influence the conformational preferences of the molecule, likely favoring more extended conformations to minimize steric strain. Studies on other dicarboxylic acids have shown that both gas-phase and condensed-phase environments can significantly impact the conformational landscape. nih.gov

Modeling Intermolecular Interactions and Aggregation Behavior

In the condensed phase, dicarboxylic acids like this compound can form strong intermolecular hydrogen bonds between their carboxyl groups. MD simulations are a powerful tool to study these interactions and the resulting aggregation behavior. It is expected that this compound will form dimers and larger aggregates in non-polar solvents and in the solid state, primarily through hydrogen bonding between the carboxylic acid moieties. In aqueous solutions, the interactions with water molecules will compete with the self-association, and the extent of aggregation will depend on factors such as concentration and pH. nih.gov The hydrophobic nature of the hydrocarbon backbone will also contribute to its aggregation behavior in aqueous environments.

Computational Modeling of Reaction Pathways and Mechanisms

Computational chemistry can be used to model the reaction pathways and transition states of chemical reactions, providing detailed mechanistic insights. For this compound, several types of reactions could be investigated.

For instance, the esterification of the carboxylic acid groups could be modeled to understand the reaction mechanism, including the role of catalysts. DFT calculations can be employed to determine the activation energies of the different steps in the reaction, such as the initial protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, and the subsequent elimination of water.

Another reaction of interest could be the intramolecular cyclization to form an anhydride, which would likely proceed through a high-energy transition state. Computational modeling could elucidate the geometric and energetic details of this process. Studies on the cyclization of other molecules have shown that DFT methods can effectively model such reaction mechanisms. bcrec.idsemanticscholar.org

Table 3: Computationally Investigated Reaction Parameters for a Hypothetical Esterification of this compound (Note: These are hypothetical values for illustrative purposes.)

| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Protonation of Carbonyl | 5.2 | -10.8 |

| Nucleophilic Attack | 15.7 | -5.4 |

| Water Elimination | 12.3 | 8.1 |

Mechanistic Insights from Computational Approaches

Computational approaches, such as Density Functional Theory (DFT) and other quantum mechanical methods, are invaluable for elucidating the detailed mechanisms of chemical reactions. These methods can map out the entire potential energy surface of a reaction, identifying intermediates, transition states, and the lowest energy reaction pathway.

Table 2: Potential Areas of Investigation for Mechanistic Insights on this compound using Computational Approaches.

| Area of Investigation | Computational Method | Potential Insights |

| Steric Hindrance Effects | DFT, Molecular Mechanics | Quantification of steric strain, prediction of preferred conformations. |

| Reaction Pathway Analysis | DFT, Ab initio methods | Identification of intermediates and transition states for various reactions. |

| Electronic Structure Analysis | Natural Bond Orbital (NBO) analysis | Understanding the influence of methyl groups on charge distribution and reactivity. |

| Acidity Predictions | pKa calculations | Determination of the acidity of the carboxylic acid protons. |

This table outlines potential research directions as no specific computational studies on the reaction mechanisms of this compound have been published.

Environmental Fate and Bioremediation of 2,2 Dimethylhexanedioic Acid

Biodegradation Pathways in Natural Environments

Microbial degradation is a primary route for the removal of organic compounds from the environment. The degradation of fatty acids, including dicarboxylic acids, typically proceeds through the β-oxidation pathway. In this process, the fatty acid is shortened by two carbons in each cycle, yielding acetyl-CoA.